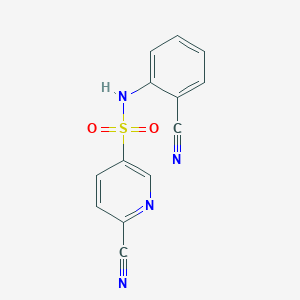

6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide

Description

6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide is a pyridine-sulfonamide derivative characterized by dual cyano groups: one at the 6-position of the pyridine ring and another on the 2-position of the phenyl group attached via the sulfonamide linkage.

Properties

IUPAC Name |

6-cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O2S/c14-7-10-3-1-2-4-13(10)17-20(18,19)12-6-5-11(8-15)16-9-12/h1-6,9,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLLUIVVNFJCPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NS(=O)(=O)C2=CN=C(C=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide typically involves the reaction of 2-cyanophenylamine with pyridine-3-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the cyano groups to amine groups.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Therapeutic Applications

1.1 Endothelin-Mediated Disorders

One of the primary applications of 6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide is in the treatment of endothelin-mediated disorders. Research indicates that sulfonamides can act as potent endothelin antagonists, which may be beneficial for conditions such as hypertension, heart diseases, and vascular disorders. These compounds inhibit the binding of endothelin peptides to their receptors, thus reducing vasoconstriction and promoting vascular health .

1.2 Anti-Cancer Activity

The compound has also been investigated for its anti-cancer properties. Studies suggest that derivatives of pyridine sulfonamides exhibit cytotoxic effects against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation. The structural modifications in compounds like this compound may enhance their efficacy against specific cancer types .

1.3 Anti-Inflammatory Effects

Research has shown that certain sulfonamide compounds possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The modulation of chemokine receptor activity by these compounds can help alleviate symptoms associated with conditions such as asthma and rheumatoid arthritis .

Case Studies and Research Findings

3.1 Clinical Trials and Preclinical Studies

Several studies have highlighted the potential of this compound in clinical settings:

- Hypertension Treatment : A study demonstrated that a related sulfonamide compound effectively reduced blood pressure in animal models by blocking endothelin receptor activity, suggesting a similar potential for this compound .

- Cancer Cell Line Studies : In vitro tests showed that this compound inhibited cell proliferation in various cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Data Table: Summary of Applications and Research Findings

Mechanism of Action

The mechanism of action of 6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following pyridine-sulfonamide derivatives share structural or functional similarities with 6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The dual cyano groups in the target compound enhance electron withdrawal compared to bromo, chloro, or fluoro substituents in analogues.

- Steric Effects: The 2-cyanophenyl group in the target compound introduces steric bulk similar to the phenylethyl group in compounds 10a/b. However, the absence of a chiral center in the target compound distinguishes it from 10a/b, where stereochemistry critically impacts activity (e.g., 10a vs. 10b show a 2.5-fold difference in IC₅₀) .

- Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for 10a/b, which involve coupling pyridine-3-sulfonyl chloride with an amine (e.g., 2-cyanophenylamine) .

Physicochemical Properties

- Solubility and Stability: The cyano groups in the target compound may improve aqueous solubility compared to halogenated analogues like 10a/b or 6-chloro-N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-sulfonamide. However, increased polarity could reduce membrane permeability .

- Crystallinity: Evidence from 10a/b highlights the role of X-ray crystallography and computational modeling in confirming absolute configurations. Similar analyses for the target compound would clarify its conformational stability .

Biological Activity

6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Research indicates that the biological activity of this compound may be linked to its ability to inhibit specific enzymes and pathways involved in disease processes.

- Enzyme Inhibition : The compound has been shown to inhibit various kinases, which play crucial roles in cell signaling pathways related to cancer progression and inflammation.

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines, potentially inducing apoptosis and inhibiting cell proliferation.

Efficacy Against Cancer

Recent studies have evaluated the efficacy of this compound against different cancer types. The following table summarizes key findings from these studies:

Case Studies

Several case studies have provided insights into the biological activity of this compound:

- Case Study 1 : A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated significant cytotoxicity with an IC50 value of 5.4 μM, suggesting potential for development as an anticancer agent.

- Case Study 2 : Another study focused on its effects on A549 lung cancer cells, where it was found to inhibit cell proliferation significantly and induce apoptosis, highlighting its dual action against cancer cells.

Research Findings

Research has demonstrated that modifications in the chemical structure can enhance the biological activity of sulfonamide derivatives. For instance, substituents on the aromatic ring can affect potency and selectivity against specific targets.

- Structure-Activity Relationship (SAR) : Variations in substituents lead to different biological profiles. Electron-withdrawing groups at specific positions have been associated with increased potency against cancer cells.

- In Vivo Studies : Animal models have shown promising results for this compound in reducing tumor size and improving survival rates when administered alongside traditional therapies.

Q & A

Q. What are the optimal synthetic routes for 6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:

- Substitution Reaction : React pyridine-3-sulfonyl chloride with 2-cyanoaniline under basic conditions (e.g., NaHCO₃) to form the sulfonamide backbone.

- Cyano Group Introduction : Use KCN or CuCN in a nucleophilic aromatic substitution to introduce the 6-cyano group on the pyridine ring.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for isolation .

Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to avoid over-cyanation, which can lead to byproducts like 6,6'-dicyano derivatives .

Q. How can the purity and structural integrity of the compound be validated?

Methodological Answer:

- Analytical Techniques :

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% required for biological assays).

- NMR : Confirm the presence of characteristic signals (e.g., sulfonamide NH at δ 10.5–11.5 ppm; pyridine protons at δ 8.0–9.0 ppm) .

- X-ray Crystallography : Resolve crystal structure to validate bond angles and spatial arrangement (see Acta Crystallographica Section E for analogous sulfonamide structures) .

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (expected [M+H]⁺: ~342.3 g/mol).

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from:

- Solubility Variations : Test solubility in DMSO, PBS, and cell culture media. Use sonication or co-solvents (e.g., cyclodextrins) to ensure homogeneous dispersion .

- Metabolic Instability : Perform microsomal stability assays (human/rat liver microsomes) to identify rapid degradation pathways. Modify the sulfonamide or cyano groups to enhance metabolic resistance .

- Off-Target Effects : Use CRISPR-Cas9 knockouts or selective enzyme inhibitors (e.g., CYP450 isoforms) to isolate target-specific activity .

Q. How can computational chemistry predict reaction pathways for derivative synthesis?

Methodological Answer:

- Quantum Chemical Calculations : Employ DFT (e.g., B3LYP/6-31G*) to model transition states and identify energetically favorable pathways for introducing substituents (e.g., halogenation at the 4-position) .

- Machine Learning : Train models on PubChem or Reaxys datasets to predict regioselectivity in cyanation reactions. Validate predictions with small-scale experiments .

- Reaction Optimization : Use ICReDD’s workflow (computational screening → experimental validation) to minimize trial-and-error steps. For example, predict solvent effects on sulfonamide coupling yields .

Q. What advanced analytical methods address challenges in characterizing degradation products?

Methodological Answer:

- LC-HRMS : Couple liquid chromatography with high-resolution mass spectrometry to detect trace degradation products (e.g., hydrolyzed cyano groups forming carboxylic acids) .

- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to track degradation pathways via isotopic patterns in MS/MS spectra .

- In Silico Degradation Prediction : Use software like Zeneth (Lhasa Ltd.) to simulate oxidative/hydrolytic degradation under varying pH and temperature conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.